4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
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Overview
Description
4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the reaction of 4-chloroaniline with 2-bromo-1-(1,3-thiazol-2-yl)ethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline nitrogen attacks the carbonyl carbon of the thiazole derivative, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline: Lacks the thiazole moiety, making it less versatile in certain applications.
2-aminothiazole:
4-chloro-N-ethylthiazole: Similar structure but different substitution pattern, leading to variations in chemical properties and applications.
Uniqueness
4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is unique due to its combination of a chloro group, aniline moiety, and thiazole ring.
Properties
Molecular Formula |
C11H11ClN2S |
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Molecular Weight |
238.74 g/mol |
IUPAC Name |
4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C11H11ClN2S/c1-8(11-13-6-7-15-11)14-10-4-2-9(12)3-5-10/h2-8,14H,1H3 |
InChI Key |
SWXMKNNSWRAHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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